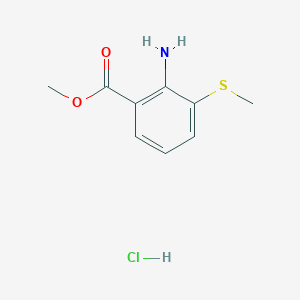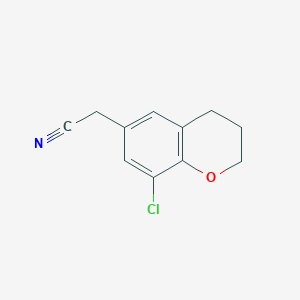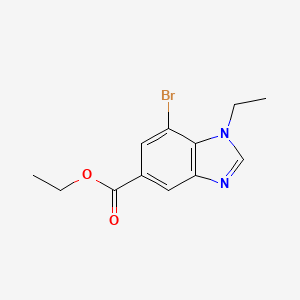
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
概要
説明
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds that contain a diazole ring fused to a benzene ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a bromine atom at the 7-position, and an ethyl group at the 1-position of the benzodiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate typically involves the bromination of 1-ethyl-1,3-benzodiazole-5-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-ethyl-1,3-benzodiazole-5-carboxylate.
Oxidation: Oxidative reactions can modify the benzodiazole ring or the ethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzodiazole derivatives with various functional groups.
Reduction: 1-ethyl-1,3-benzodiazole-5-carboxylate.
Oxidation: Oxidized derivatives of the benzodiazole ring or ethyl groups.
科学的研究の応用
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the benzodiazole ring can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives such as:
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group at the 5-position.
特性
IUPAC Name |
ethyl 7-bromo-1-ethylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-15-7-14-10-6-8(12(16)17-4-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJXJXOFJHGZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


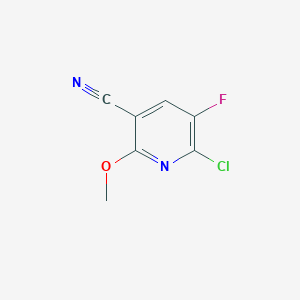

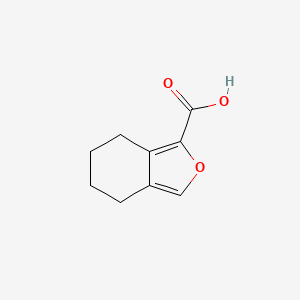
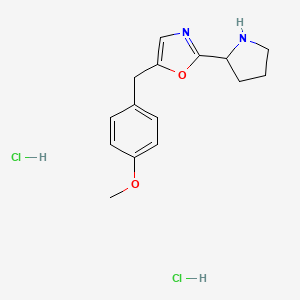
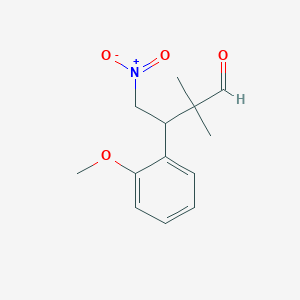


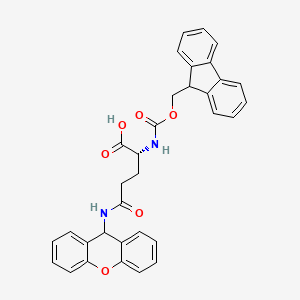

![4-[(Ethylsulfamoyl)amino]benzoic acid](/img/structure/B1431880.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)

